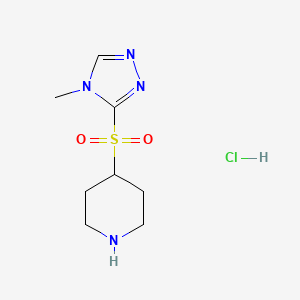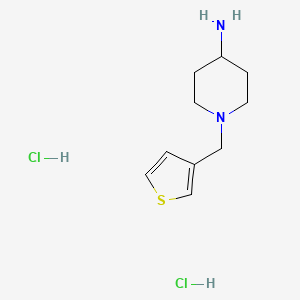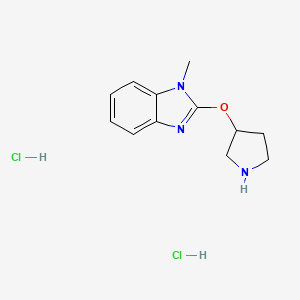![molecular formula C11H16BNO3 B1473498 [2-(Cyclohexyloxy)pyridin-3-yl]boronic acid CAS No. 1621416-47-4](/img/structure/B1473498.png)
[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid
Overview
Description
Molecular Structure Analysis
The molecular weight of “[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid” is 221.06 g/mol . The InChI Code of this compound is 1S/C11H16BNO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h4,7-9,14-15H,1-3,5-6H2 .Chemical Reactions Analysis
Boronic acids, including this compound, are known for their versatility in organic reactions and molecular recognition. They play a role in boronic acid catalysis, a growing research area, contributing to reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals.Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a refrigerated environment .Scientific Research Applications
Suzuki Cross-Coupling Reactions
[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid and its derivatives are pivotal in Suzuki cross-coupling reactions. They are synthesized through ortho-metalation reactions and are reactive with heteroaryl halides, enabling the creation of highly functionalized heteroarylpyridine derivatives. Such reactions are fundamental in organic chemistry, contributing to the synthesis of complex molecules (Smith et al., 2008).
Boronic Acid-Catalyzed Reactions
Boronic acids, including this compound, are known for their versatility in organic reactions and molecular recognition. They play a role in boronic acid catalysis, a growing research area, contributing to reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals (Hashimoto et al., 2015).
Synthesis of Novel Pyridines
The synthesis of novel pyridine derivatives, including halopyridinylboronic acids and esters, is another significant application. These compounds are synthesized using regioselective halogen–metal exchange and are key intermediates for creating new libraries of pyridine compounds (Bouillon et al., 2002).
Fundamental Reaction Analysis
Boronic acids are also important for studying fundamental reactions in chemistry. Studies on the acidity and reactivity of pyridinium boronic acids, including this compound, contribute to our understanding of their chemical behavior and potential applications in chemosensor technologies (Iwatsuki et al., 2012).
Metal-Ligand Cooperation
The interaction of boronic acids with organometallic systems is another area of interest. Studies involving the reactions of boranes with ruthenium pincer complexes provide insights into new pathways for chemical catalysis (Anaby et al., 2014).
Photo-Inactivation in Cancer Cells
Complexes involving boronic acids, such as BODIPY-Ru(ii) arene dyads, have been studied for their potential in photo-inactivation against cancer cells. Such compounds demonstrate the versatility of boronic acids in medical and biological applications (Wang et al., 2015).
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in the body, particularly those that have diol-containing structures .
Mode of Action
This interaction often results in the modulation of the target’s function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis .
Pharmacokinetics
They are metabolized by various enzymes and excreted primarily through the kidneys .
Result of Action
The interaction of boronic acids with their targets can lead to a variety of cellular responses, depending on the specific target and the context of the interaction .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of [2-(Cyclohexyloxy)pyridin-3-yl]boronic acid. For instance, the reactivity of boronic acids is known to be influenced by pH, with increased reactivity observed under slightly acidic conditions .
Biochemical Analysis
Biochemical Properties
[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid plays a significant role in biochemical reactions, particularly in boronic acid catalysis. It interacts with various biomolecules, including enzymes and proteins, through the formation of reversible covalent bonds with diols and Lewis bases. This interaction is crucial for its function as a chemical biology probe and in sensing applications. The compound’s affinity for diols allows it to interact with sugars and other biomolecules, making it useful for studying biological processes and detecting analytes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with biomolecules enables it to modulate various cellular activities, including enzyme inhibition or activation. These interactions can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The compound’s boronic acid group forms reversible covalent bonds with diols and Lewis bases, which are present in many biomolecules. This binding can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored in a refrigerated environment to maintain its stability . Over time, the compound may degrade, leading to changes in its effectiveness and potential long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s activity can diminish over extended periods, highlighting the importance of proper storage and handling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage or disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s ability to form reversible covalent bonds with diols and Lewis bases allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels. These interactions can affect the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s affinity for diols and Lewis bases enables it to bind to specific transporters, facilitating its movement across cellular membranes. This binding can also affect the compound’s localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, influencing its activity and function. The compound’s ability to form reversible covalent bonds with biomolecules allows it to interact with various subcellular structures, impacting cellular processes at multiple levels.
Properties
IUPAC Name |
(2-cyclohexyloxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c14-12(15)10-7-4-8-13-11(10)16-9-5-2-1-3-6-9/h4,7-9,14-15H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWJXCJSSIAQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OC2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253813 | |
| Record name | B-[2-(Cyclohexyloxy)-3-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1621416-47-4 | |
| Record name | B-[2-(Cyclohexyloxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1621416-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[2-(Cyclohexyloxy)-3-pyridinyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473416.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473418.png)




![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473427.png)
![4-Methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene hydrochloride](/img/structure/B1473429.png)

![[4-Chloro-2-(prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1473431.png)


![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1473436.png)
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1473438.png)
